molecular formula C22H25NO3 B6484213 (Z)-7-((diethylamino)methyl)-2-(4-ethylbenzylidene)-6-hydroxybenzofuran-3(2H)-one CAS No. 929506-15-0

(Z)-7-((diethylamino)methyl)-2-(4-ethylbenzylidene)-6-hydroxybenzofuran-3(2H)-one

Cat. No.: B6484213
CAS No.: 929506-15-0
M. Wt: 351.4 g/mol
InChI Key: VQCZWRWJGKXEIE-MOSHPQCFSA-N
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Description

(Z)-7-((Diethylamino)methyl)-2-(4-ethylbenzylidene)-6-hydroxybenzofuran-3(2H)-one is a benzofuran-3(2H)-one derivative characterized by a Z-configuration benzylidene moiety at the C2 position, a diethylamino-methyl substituent at C7, and a 4-ethyl group on the benzylidene ring.

Properties

IUPAC Name

(2Z)-7-(diethylaminomethyl)-2-[(4-ethylphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO3/c1-4-15-7-9-16(10-8-15)13-20-21(25)17-11-12-19(24)18(22(17)26-20)14-23(5-2)6-3/h7-13,24H,4-6,14H2,1-3H3/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQCZWRWJGKXEIE-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-7-((diethylamino)methyl)-2-(4-ethylbenzylidene)-6-hydroxybenzofuran-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable phenol derivative with an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Diethylamino Group: The diethylamino group can be introduced via a nucleophilic substitution reaction using diethylamine and a suitable leaving group, such as a halide or tosylate.

    Formation of the Ethylbenzylidene Moiety: The ethylbenzylidene moiety can be introduced through a condensation reaction between the benzofuran derivative and 4-ethylbenzaldehyde under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the benzylidene moiety, converting it to the corresponding ethylbenzyl derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides or sulfonates under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Ethylbenzyl derivatives.

    Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-7-((diethylamino)methyl)-2-(4-ethylbenzylidene)-6-hydroxybenzofuran-3(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific molecular targets in the body could lead to the development of new treatments for various diseases.

Industry

In industry, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it valuable for various industrial applications.

Mechanism of Action

The mechanism of action of (Z)-7-((diethylamino)methyl)-2-(4-ethylbenzylidene)-6-hydroxybenzofuran-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group may enhance its binding affinity to these targets, while the benzofuran core and ethylbenzylidene moiety contribute to its overall bioactivity. The compound may modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are contextualized below against key analogs, emphasizing substituent effects on solubility, bioavailability, and bioactivity.

Substituent Effects on the Benzylidene Ring

Compound Name Substituents on Benzylidene Ring Key Properties
(Z)-7-((Diethylamino)methyl)-2-(4-ethylbenzylidene)-6-hydroxybenzofuran-3(2H)-one 4-Ethyl Moderate lipophilicity (diethylamino group), potential for hydrophobic interactions. 4-Ethyl may enhance metabolic stability compared to smaller alkyl groups.
(Z)-2-(4’-Dimethylaminobenzylidene)-6-hydroxybenzofuran-3(2H)-one 4-Dimethylamino Increased electron-donating capacity vs. 4-ethyl. Higher solubility in polar solvents due to dimethylamino group. Demonstrated tyrosinase inhibition (IC₅₀ = 1.2 μM) .
(Z)-2-(4-Chloro-3-methoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one 4-Chloro, 3-methoxy Electron-withdrawing Cl and electron-donating OMe groups modulate binding affinity. Exhibited anticancer activity (PIM1 kinase inhibition, IC₅₀ = 0.89 μM) .
Sulfuretin [(Z)-2-(3,4-dihydroxybenzylidene)-6-hydroxybenzofuran-3(2H)-one] 3,4-Dihydroxy High aqueous solubility (logS = -2.1) and bioavailability (0.55–0.56) due to polar hydroxyl groups. Anti-obesity effects via AMPK activation in adipocytes .
(Z)-2-(4-Methoxybenzylidene)-7-methyl-6-hydroxybenzofuran-3(2H)-one 4-Methoxy, 7-methyl Methoxy group enhances stability; methyl at C7 may sterically hinder metabolic oxidation. Used in medicinal chemistry for scaffold derivatization .

Amino-Methyl Substituent Variations

Compound Name C7 Substituent Key Properties
This compound Diethylamino-methyl Higher lipophilicity (clogP ≈ 3.2) compared to dimethylamino analogs. Potential for enhanced blood-brain barrier penetration.
(Z)-7-((Dimethylamino)methyl)-2-(2-fluorobenzylidene)-6-hydroxybenzofuran-3(2H)-one Dimethylamino-methyl, 2-Fluoro Reduced steric bulk vs. diethylamino. Fluorine atom increases electronegativity, improving binding to polar enzyme pockets. No bioactivity data reported .
(Z)-7-((Bis(2-methoxyethyl)amino)methyl)-2-(2-chlorobenzylidene)-6-hydroxybenzofuran-3(2H)-one Bis(2-methoxyethyl)amino-methyl Bulky substituent reduces membrane permeability but improves solubility (logS = -1.8). Explored as a ZINC library compound for virtual screening .

Bioactivity and Pharmacokinetic Profiles

Compound Name Bioactivity Pharmacokinetic Properties
Sulfuretin Anti-obesity, AMPK activation in adipocytes High bioavailability (0.55–0.56), moderate metabolic stability (t₁/₂ = 4.2 h in mice) .
(Z)-2-(4’-Dimethylaminobenzylidene)-6-hydroxybenzofuran-3(2H)-one Tyrosinase inhibition (IC₅₀ = 1.2 μM) SAS score = 3.42, indicating moderate synthetic accessibility .
(Z)-2-(4-Chloro-3-methoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one PIM1 kinase inhibition (IC₅₀ = 0.89 μM) LCMS-confirmed purity (>95%); moderate solubility in DMSO (12 mg/mL) .
This compound Predicted: Kinase/modulator activity (based on structural analogs) Estimated clogP = 3.2 (diethylamino group), moderate bioavailability (0.45–0.50, similar to dimethylamino analogs) .

Biological Activity

(Z)-7-((diethylamino)methyl)-2-(4-ethylbenzylidene)-6-hydroxybenzofuran-3(2H)-one is a complex organic compound belonging to the class of benzofuran derivatives. This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The following sections will detail its biological activity, synthesis, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C23H31N1O3, indicating a structure that includes a benzofuran core, a hydroxy group, and a diethylamino substituent. The presence of these functional groups is critical for its biological activity.

The biological activity of this compound can be attributed to its interaction with various biological targets, particularly enzymes involved in cellular processes. One notable mechanism involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. This inhibition can lead to antiproliferative effects in mammalian cells, suggesting potential applications in cancer therapy .

2. Antiproliferative Effects

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects when tested on various cancer cell lines. For instance, studies on benzopsoralens show that derivatives with hydroxymethyl or diethylaminomethyl groups induce marked antiproliferative effects through simple incubation in the dark .

3. Phototoxicity and Mutagenicity

While some benzofuran derivatives have shown low mutagenic activity in bacterial assays and do not induce interstrand cross-links in DNA, further empirical studies are required to assess the phototoxicity and mutagenicity of this compound specifically .

Synthesis

The synthesis of this compound typically involves several steps focusing on the formation of the benzofuran core followed by functionalization. Key synthetic methods include:

  • Formation of Benzofuran Core : The initial step often involves cyclization reactions using suitable precursors.
  • Functionalization : Subsequent reactions introduce the diethylaminomethyl and ethylbenzylidene groups. Reaction conditions such as temperature, solvent choice, and catalysts are crucial for optimizing yield and purity.

Comparative Analysis with Similar Compounds

A comparative analysis highlights how variations in substituents can influence biological activity:

Compound NameStructural FeaturesUnique Properties
Benzofuran Derivative AContains a hydroxyl groupExhibits strong antioxidant activity
Benzofuran Derivative BContains an amine substituentShows significant antimicrobial properties
Benzofuran Derivative CLacks hydroxy groupMore potent against specific cancer cell lines

This table illustrates that while this compound has unique properties due to its specific structure, other derivatives may offer complementary or enhanced biological activities.

Study 1: Antiproliferative Activity

In a study comparing various benzopsoralens, it was found that compounds with diethylaminomethyl substitutions exhibited significant antiproliferative effects against human cancer cell lines. The results indicated that these compounds could serve as potential leads for developing new anticancer drugs .

Study 2: Topoisomerase Inhibition

Another study focused on the interaction of similar compounds with topoisomerase II. The findings suggested that these interactions could be leveraged to design new therapeutic agents targeting cancer cells while minimizing damage to normal cells .

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